Melanoma-associated antigen C1 (137-149)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Melanoma-associated antigen C1

Applications De Recherche Scientifique

Prognostic Indicator in Colorectal Cancer

MAGE-C1 expression in colorectal cancer (CRC) has been found to be significantly associated with poor prognosis. High expression of MAGE-C1 in CRC was linked to larger tumor size, number, and metastasis. The combination of MAGE-C1 expression, clinicopathological characteristics, and gene mutations could be used to evaluate CRC prognosis (Tian et al., 2021).

Melanoma-associated Antigen Levels in Melanoma Patients

A study measuring melanoma-associated antigen (MAA) levels in the sera of melanoma patients found that elevated levels were associated with evidence of residual tumor. The study indicates that measuring MAA, including MAGE-C1, might be useful in monitoring tumor burden in patients with malignant melanoma (Morgan et al., 1984).

Stem Cell Marker Expression in Melanoma Cell Lines

Expression of cancer stem cell markers, including MAGE-C1, was studied in human metastatic melanoma cell lines. The study observed heterogeneous antigen expression, indicating the presence of cancer stem cells within the tumor population. This research aids in understanding the role of MAGE-C1 in tumor cell biology and could inform future therapies (Оборотова et al., 2015).

Predicting Lymph Node Metastasis in Melanoma

The expression of MAGE-C1/CT7 and MAGE-C2/CT10 in primary melanoma has been shown to be a potent predictor of sentinel lymph node metastasis. Their expression was significantly associated with a higher incidence of lymph node metastases, highlighting their potential as biomarkers for melanoma progression (Curioni-Fontecedro et al., 2011).

Interaction with Other Cancer-testis Antigens

MAGE-C1 (CT7) has been found to interact physically with another cancer-testis antigen, NY-ESO-1 (CT6), suggesting a coordinated role in cancer cell biology. This discovery opens up avenues for exploring how interactions between these antigens influence cancer progression and immune response (Cho et al., 2006).

In Breast Cancer

MAGE-C1 and MAGE-C2 expressions in breast cancer were found to be associated with high tumor grade and reduced recurrence-free survival. Their expression patterns suggest potential as targets for tumor immunotherapy, indicating their broader significance beyond melanoma (Hou et al., 2016).

Novel Marker for Seminoma

MAGEC2, closely related to MAGE-C1, has been identified as a sensitive and novel marker for seminoma. Its specific expression in seminoma compared to other testicular germ cell tumors makes it a useful tool in differential diagnosis (Bode et al., 2011).

Propriétés

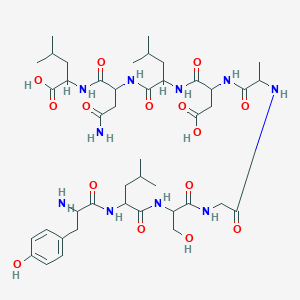

Séquence |

SSALLSIFQSSPE |

|---|---|

Source |

Homo sapiens (human) |

Stockage |

Common storage 2-8℃, long time storage -20℃. |

Synonyme |

Melanoma-associated antigen C1 (137-149) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.